9-(2-hydroxynaphthalen-1-yl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

Description

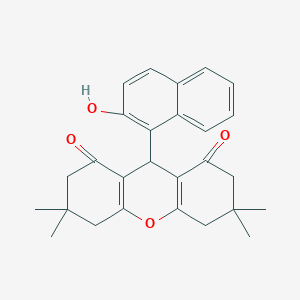

9-(2-Hydroxynaphthalen-1-yl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione is a xanthene-dione derivative characterized by a central xanthene core substituted with a hydroxynaphthyl group at position 9 and methyl groups at positions 3,3,6,4. Its structure comprises two cyclohexenone rings fused to a central pyran ring, forming a rigid polycyclic framework.

Properties

IUPAC Name |

9-(2-hydroxynaphthalen-1-yl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O4/c1-26(2)11-18(29)23-20(13-26)31-21-14-27(3,4)12-19(30)24(21)25(23)22-16-8-6-5-7-15(16)9-10-17(22)28/h5-10,25,28H,11-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZBUPKOKKBAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=C(C=CC5=CC=CC=C54)O)C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Another compound, 3-Amino-2,3-dihydro-1H-benzo[f]chromenes and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitriles were obtained via the reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate as products of [4+2] cycloaddition of push-pull olefins to the corresponding 1,2-naphthoquinone 1-methide .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

The compound 9-(2-hydroxynaphthalen-1-yl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione , also known by its CAS number 180984-77-4 , is a derivative of xanthene with notable structural features that suggest potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C27H28O4

- Molecular Weight : 416.51 g/mol

- Melting Point : 232-233 °C

- Boiling Point : Predicted at 571.4 ± 50.0 °C

- Density : 1.26 ± 0.1 g/cm³

Biological Activity Overview

Research indicates that compounds similar to xanthene derivatives exhibit a variety of biological activities including anti-inflammatory, antioxidant, and antimicrobial properties. The specific activities of This compound have been explored in several studies.

Antioxidant Activity

A study conducted by Purushothaman and Thiruvenkatam highlighted the antioxidant properties of xanthene derivatives. The compound was shown to scavenge free radicals effectively due to its electron-rich structure. This ability to neutralize free radicals suggests a potential role in preventing oxidative stress-related diseases .

Antimicrobial Effects

In vitro studies have demonstrated that xanthene derivatives possess significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. This activity is attributed to the compound's ability to disrupt bacterial cell membranes .

Anti-inflammatory Properties

Research has indicated that certain xanthene derivatives can modulate inflammatory pathways. The compound's structure allows it to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential therapeutic applications for inflammatory diseases .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Structural and Conformational Analysis

X-ray crystallography of analogous compounds reveals:

- Cyclohexane rings : Adopt envelope conformations (Cremer-Pople parameters: θ = 0–10°, φ = 180–360°) .

- Pyran ring : Predominantly boat conformation (e.g., puckering amplitude Q = 0.5–0.7 Å) .

- Substituent orientation : Electron-withdrawing groups (e.g., nitro) induce torsional strain, while methoxy/hydroxy groups enhance hydrogen-bonding networks .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 9-aryl substituted xanthene-dione derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Multi-component reactions involving aryl aldehydes, dimedone, and β-naphthol derivatives under reflux in ethanol or acetic acid are commonly used. Catalysts like piperidine or p-toluenesulfonic acid (PTSA) improve cyclization efficiency. For example, Odabas¸og˘lu et al. achieved yields >70% using PTSA in ethanol at 80°C . Optimization involves solvent polarity adjustments (e.g., switching to toluene for hydrophobic substrates) and stepwise temperature control to minimize by-products .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., dihedral angles between the xanthene core and naphthyl group reported in ).

- NMR : H and C NMR identify methyl groups (δ 1.0–1.5 ppm) and ketone/aryl protons (δ 6.5–8.5 ppm). NOESY confirms spatial proximity of substituents .

- IR : Strong carbonyl stretches (~1700 cm) and hydroxyl bands (~3200 cm) validate functional groups .

Q. How can reaction by-products be identified and minimized during synthesis?

- Methodological Answer : Common by-products include incomplete cyclization intermediates or dimerized species. TLC monitoring at intermediate stages (hexane:ethyl acetate, 3:1) helps track progress. Column chromatography (silica gel, gradient elution) isolates the target compound. highlights nitration side-products when using nitro-substituted aryl aldehydes, which are mitigated by controlling nitric acid stoichiometry .

Advanced Questions

Q. How do electron-donating (e.g., hydroxyl) vs. electron-withdrawing (e.g., nitro) substituents on the aryl group influence photophysical properties?

- Methodological Answer : Hydroxyl groups enhance fluorescence via intramolecular charge transfer (ICT), as seen in derivatives with λ ~450 nm (). Nitro groups quench fluorescence due to photoinduced electron transfer (PET), shifting λ to ~380 nm. Time-resolved spectroscopy (TCSPC) quantifies excited-state lifetimes, with hydroxyl derivatives showing τ ~5 ns vs. nitro derivatives τ <1 ns .

Q. What strategies resolve discrepancies in crystallographic data between derivatives, particularly regarding torsion angles and hydrogen bonding?

- Methodological Answer : Comparative analysis of dihedral angles (e.g., 9.7° in hydroxyl-substituted vs. 15.2° in methoxy-substituted derivatives ) identifies steric/electronic effects. Hydrogen bonding networks (O–H···O vs. C–H···π interactions) are mapped using Mercury software. Discrepancies arise from solvent polarity during crystallization; methanol promotes stronger H-bonding than DCM .

Q. What computational methods predict the reactivity and stability of xanthene-diones in solution?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model aggregation behavior. highlights COMSOL Multiphysics for simulating diffusion-limited reaction kinetics in microfluidic systems .

Q. How does the hydroxyl group’s position affect coordination chemistry with metal ions?

- Methodological Answer : The 2-hydroxynaphthyl group acts as a bidentate ligand, forming stable complexes with Cu(II) or Fe(III). Titration experiments (UV-vis spectroscopy) show a 1:1 metal-ligand ratio. XANES/EXAFS analysis confirms octahedral geometry in Cu(II) complexes, with bond distances ~1.95 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.